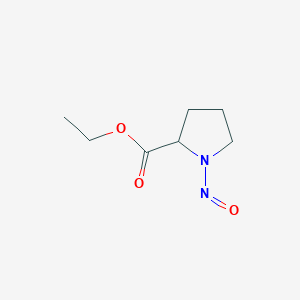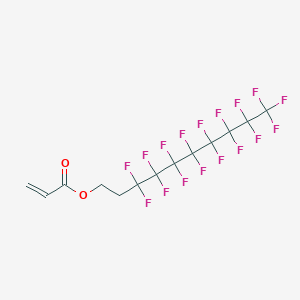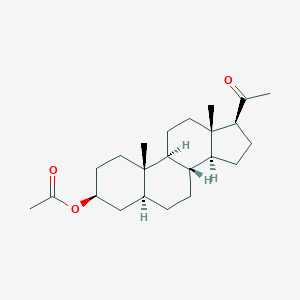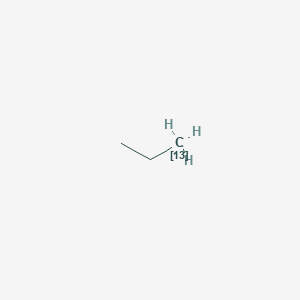
4-ツジャノール
概要
科学的研究の応用
IGN 2098 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study histamine H2 receptor antagonism.
Biology: Investigated for its effects on cellular processes related to histamine signaling.
Medicine: Primarily used in the treatment of gastric and duodenal ulcers. .
Industry: Employed in the development of new anti-ulcer medications and related therapeutic agents
作用機序
IGN 2098は、ヒスタミンH2受容体に結合することで効果を発揮し、ヒスタミンの作用を阻害します。この阻害は、胃酸分泌を減らし、潰瘍の治療に役立ちます。分子標的は、胃の壁細胞に位置するヒスタミンH2受容体です。 関与する経路には、アデニル酸シクラーゼ活性の阻害が含まれ、cAMPレベルの低下とプロトンポンプ活性の低下につながります .
類似の化合物との比較
類似の化合物
ファモチジン: 同様の用途を持つ別のヒスタミンH2受容体拮抗薬。
ロキサチジン酢酸塩塩酸塩: 同様の治療目的で使用されます。
シメチジン: 最も初期のヒスタミンH2受容体拮抗薬の1つ
IGN 2098の独自性
IGN 2098は、特定の化学構造により、独特の薬物動態プロファイルを備えているため、独自です。 これは、他のヒスタミンH2受容体拮抗薬と比較して、特定の臨床前モデルで優れた有効性を示しています .
生化学分析
Biochemical Properties
4-Thujanol interacts with various enzymes and proteins. It elicits strong electrophysiological responses in the bark beetle Ips typographus . The absolute configuration of the natural product is assigned to be (+)-trans-(1R, 4S, 5S)-thujanol .
Cellular Effects
4-Thujanol has been shown to have significant effects on human peripheral blood lymphocytes (PBLs). It induced chromosome aberrations (CAs) and micronucleus (MN) formation at all concentrations tested . It did not produce a statistical difference in the frequency of sister chromatid exchanges (SCEs) when compared with the control group .
Molecular Mechanism
It is known to induce CA and MN formation in human PBLs , suggesting that it may interact with DNA or other biomolecules to exert its effects.
Temporal Effects in Laboratory Settings
It is known that it does not significantly decrease the mitotic index (MI), proliferation index (PI), and nuclear division index (NDI), indicating that it may have long-term effects on cellular function .
準備方法
合成経路および反応条件
IGN 2098の合成は、コアのピリミドン構造の調製から始まる、複数のステップを伴います。主要なステップには以下が含まれます。
ピリミドン環の形成: これは、適切な前駆体を制御された条件下で縮合させることを含みます。
ブテニルアミノ側鎖の導入: このステップでは、ピリミドン環にブテニルアミノ基を結合させるために、特定の試薬を使用する必要があります。
フェノキシ基の結合: フェノキシ基は、適切なフェノール誘導体を使用して、置換反応により導入されます。
工業生産方法
IGN 2098の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、高い収率と純度を確保するために、反応条件を最適化します。重要な考慮事項には以下が含まれます。
反応温度と圧力: 効率を最大化するように制御されます。
化学反応の分析
反応の種類
IGN 2098は、以下を含む、いくつかのタイプの化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化され、さまざまな酸化誘導体を形成できます。
還元: 還元反応は、分子内の官能基を変更できます。
一般的な試薬と条件
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなど。
置換試薬: さまざまなフェノール誘導体と適切な触媒
形成される主要な生成物
これらの反応から形成される主要な生成物には、IGN 2098のさまざまな誘導体が含まれ、それらは異なる薬理学的特性を持つ可能性があります .
科学研究への応用
IGN 2098は、以下を含む、幅広い科学研究への応用があります。
類似化合物との比較
Similar Compounds
Famotidine: Another histamine H2 receptor antagonist with similar applications.
Roxatidine acetate hydrochloride: Used for similar therapeutic purposes.
Cimetidine: One of the earliest histamine H2 receptor antagonists
Uniqueness of IGN 2098
IGN 2098 is unique due to its specific chemical structure, which provides a distinct pharmacokinetic profile. It has shown superior efficacy in certain preclinical models compared to other histamine H2 receptor antagonists .
特性
IUPAC Name |
(1R,2R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSDPILWMGFJMM-AEJSXWLSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CC[C@@]([C@@H]1C2)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905045 | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
terpineol odour | |
| Record name | 4-Thujanol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/102/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
17699-16-0 | |
| Record name | trans-Sabinene hydrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17699-16-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Thujanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017699160 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-trans-4-Thujanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1α,2α,5α)-2-methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.897 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-THUJANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DS203S42BJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4-tetradeuterio-3,7,12-trihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B106119.png)

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)








